molecular formula C13H10F3NO3 B2360377 Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate CAS No. 1159590-65-4

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2360377
CAS No.: 1159590-65-4
M. Wt: 285.222
InChI Key: MNVOYAYCMYYYTO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinoline core. This is achieved through a series of condensation and cyclization reactions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the quinoline derivative to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways, resulting in the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-5-cyano-1H-quinoline-3-carboxylate
  • Ethyl 4-oxo-5-methyl-1H-quinoline-3-carboxylate
  • Ethyl 4-oxo-5-phenyl-1H-quinoline-3-carboxylate

Uniqueness

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVOYAYCMYYYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3-neck, 5 L flask was charged with of ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6A) (100 g, 0.3 mol), ethanol (1250 mL, 12.5 mL/g) and triethylamine (220 mL, 1.6 mol). The vessel was then charged with 10 g of 10% Pd/C (50% wet) at 5° C. The reaction was stirred vigorously under hydrogen atmosphere for 20 h at 5° C., after which time the reaction mixture was concentrated to a volume of approximately 150 mL. The product, ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate (6C), as a slurry with Pd/C, was taken directly into the next step.
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 3-neck, 5-L flask was charged with of ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 15 (100 g, 0.3 mol), ethanol (1250 mL, 12.5 mL/g) and triethylamine (220 mL, 1.6 mol). The vessel was then charged with 10 g of 10% Pd/C (50% wet) at 5° C. The reaction was stirred vigorously under hydrogen atmosphere for 20 h at 5° C., after which time the reaction mixture was concentrated to a volume of approximately 150 mL. The product, ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate 16, as a slurry with Pd/C, was taken directly into the next step.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

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